Fmoc-harg(ET)2-OH
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Overview
Description
Fmoc-harg(ET)2-OH: is a derivative of homoarginine, a non-proteinogenic amino acid. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group. The presence of the ethyl (ET) groups enhances its hydrophobicity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-harg(ET)2-OH typically involves the protection of the amine group of homoarginine with the Fmoc group. This can be achieved by reacting homoarginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The ethyl groups are introduced through esterification reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using solvents like N-butylpyrrolidinone (NBP) to replace hazardous solvents like dimethylformamide (DMF) and maintaining the reaction temperature at 45°C to reduce viscosity and facilitate the penetration of the coupling cocktail into the resin .
Chemical Reactions Analysis
Types of Reactions: Fmoc-harg(ET)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products Formed: The major products formed from these reactions include deprotected homoarginine derivatives, oxidized or reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Fmoc-harg(ET)2-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. It is particularly useful in the synthesis of complex peptides that contain reactive electrophilic groups .
Biology and Medicine: In biomedical research, this compound is used to create peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels support cell adhesion, survival, and duplication, making them suitable for various biomedical applications .
Industry: The compound is used in the industrial production of peptides and proteins, where it serves as a key intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of Fmoc-harg(ET)2-OH involves the protection of the amine group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which unblocks the amine group and allows for further reactions . The ethyl groups enhance the hydrophobicity of the compound, facilitating its incorporation into hydrophobic environments.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative used in peptide synthesis.
Fmoc-D-Har(ET)2-OH: A similar compound with D-configuration of homoarginine.
Uniqueness: Fmoc-harg(ET)2-OH is unique due to its specific combination of the Fmoc protecting group and ethyl groups, which provide a balance of stability and hydrophobicity. This makes it particularly useful in the synthesis of complex peptides and hydrogels for biomedical applications .
Biological Activity
Fmoc-harg(ET)2-OH, also known as Fmoc-D-homoarginine (Et)₂-OH, is a derivative of homoarginine that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has garnered attention for its potential applications in hormone modulation and therapeutic development.
Chemical Structure and Properties
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during peptide synthesis. The compound includes two ethyl groups attached to the guanidino nitrogen of homoarginine, enhancing its solubility and reactivity. The structural formula can be represented as follows:
1. Hormonal Modulation
Research indicates that this compound can effectively mimic natural hormones, particularly in the context of gonadotropin-releasing hormone (GnRH) analogs. These analogs are essential in reproductive biology for regulating hormone release. Studies have demonstrated that modifications at specific positions on the molecule can significantly influence the potency and selectivity of these analogs, impacting their efficacy in clinical applications .
2. Binding Affinity
Interaction studies have shown that this compound exhibits notable binding affinity to hormone receptors. The diethyl substitutions on the side chain enhance receptor interactions, which are critical for the development of GnRH antagonists like Ganirelix acetate. This binding affinity is crucial for understanding how structural modifications can affect biological activity and therapeutic potential .
3. Cell Penetration and Cytotoxicity
Investigations into the cytotoxic effects of related compounds, such as beta-oligoarginines, have revealed insights into the cell-penetrating capabilities of arginine derivatives. While this compound itself has not been directly tested for cytotoxicity, studies on similar compounds suggest that certain structural features may enhance or inhibit cell penetration and subsequent biological effects .
Case Study 1: Synthesis and Application in GnRH Antagonists
A study focused on synthesizing this compound for use in developing GnRH antagonists demonstrated its effectiveness in modulating hormonal pathways. The synthesized peptides exhibited strong activity in inhibiting GnRH receptors, showcasing the compound's potential in treating hormone-dependent conditions such as prostate cancer.
Case Study 2: Structural Modifications Impacting Biological Activity
Research comparing various modifications of homoarginine derivatives highlighted that specific changes in the side chain could lead to enhanced biological activity. For instance, alterations in the ethyl substitutions were found to affect binding affinity to hormone receptors significantly, underscoring the importance of structural design in drug development .
Data Table: Biological Activity Summary
Property | This compound |
---|---|
Chemical Structure | Fmoc-D-homoarginine (Et)₂-OH |
Primary Use | Solid-phase peptide synthesis |
Binding Affinity | High affinity to GnRH receptors |
Cytotoxicity | Not directly tested |
Key Applications | GnRH antagonists |
Properties
IUPAC Name |
(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZMFWCVWKLHC-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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